molecular formula C10H10BrCl2NO B1445159 2-Bromo-N-(2,3-dichlorophenyl)butanamide CAS No. 1343846-19-4

2-Bromo-N-(2,3-dichlorophenyl)butanamide

Cat. No.: B1445159
CAS No.: 1343846-19-4
M. Wt: 311 g/mol
InChI Key: PQZYEIZMKXXIIS-UHFFFAOYSA-N
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Description

2-Bromo-N-(2,3-dichlorophenyl)butanamide is an organic compound with the molecular formula C10H10BrCl2NO It is a derivative of butanamide, where the butanamide moiety is substituted with bromine and dichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-N-(2,3-dichlorophenyl)butanamide typically involves the reaction of 2,3-dichloroaniline with 2-bromobutyryl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

2,3-Dichloroaniline+2-Bromobutyryl chlorideThis compound+HCl\text{2,3-Dichloroaniline} + \text{2-Bromobutyryl chloride} \rightarrow \text{this compound} + \text{HCl} 2,3-Dichloroaniline+2-Bromobutyryl chloride→this compound+HCl

The reaction is usually conducted in an organic solvent such as dichloromethane or chloroform at a temperature range of 0-5°C to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-N-(2,3-dichlorophenyl)butanamide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom in the compound can be replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

    Reduction: The compound can be reduced to form the corresponding amine derivative.

    Oxidation: Oxidation reactions can lead to the formation of carboxylic acid derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide, potassium tert-butoxide, or primary amines are commonly used. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed in acidic or basic media.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted butanamides.

    Reduction: Formation of N-(2,3-dichlorophenyl)butanamide.

    Oxidation: Formation of 2-bromo-N-(2,3-dichlorophenyl)butanoic acid.

Scientific Research Applications

2-Bromo-N-(2,3-dichlorophenyl)butanamide has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-N-(2,3-dichlorophenyl)butanamide involves its interaction with specific molecular targets and pathways. The bromine and dichlorophenyl groups play a crucial role in its reactivity and binding affinity to biological molecules. The compound can inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-N-(2,4-dichlorophenyl)butanamide
  • 2-Bromo-N-(2,5-dichlorophenyl)butanamide
  • 2-Bromo-N-(3,4-dichlorophenyl)butanamide

Uniqueness

2-Bromo-N-(2,3-dichlorophenyl)butanamide is unique due to the specific positioning of the bromine and dichlorophenyl groups, which influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

2-bromo-N-(2,3-dichlorophenyl)butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10BrCl2NO/c1-2-6(11)10(15)14-8-5-3-4-7(12)9(8)13/h3-6H,2H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQZYEIZMKXXIIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C(=CC=C1)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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